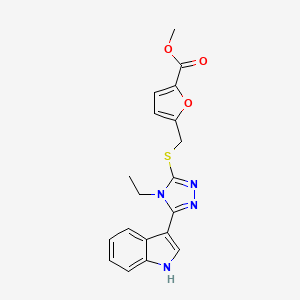
methyl 5-(((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)furan-2-carboxylate
Description
Methyl 5-(((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)furan-2-carboxylate is a structurally complex heterocyclic compound featuring a 1,2,4-triazole core substituted with an ethyl group, an indole moiety, and a furan-2-carboxylate ester. This compound belongs to a class of triazole derivatives known for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .
Properties
IUPAC Name |
methyl 5-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-3-23-17(14-10-20-15-7-5-4-6-13(14)15)21-22-19(23)27-11-12-8-9-16(26-12)18(24)25-2/h4-10,20H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUNTPSMGIESMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(O2)C(=O)OC)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-(((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)furan-2-carboxylate is a compound that integrates various pharmacologically active moieties, particularly the 1,2,4-triazole and indole structures. This compound has garnered attention for its potential biological activities, including anticancer properties and antimicrobial effects.
Chemical Structure and Properties
The compound's structure features a furan ring, an indole moiety, and a triazole ring connected through a thioether linkage. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C_{19}H_{22}N_{4}O_{3}S |
| Molecular Weight | 398.47 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the triazole and indole moieties. For instance, derivatives of 1,2,4-triazoles have shown significant inhibitory activity against various cancer cell lines:
- Breast Cancer (MCF-7) : Compounds similar to this compound exhibited IC50 values in the low micromolar range.
- Liver Cancer (HepG2) : The compound's derivatives have shown promising results with IC50 values comparable to established chemotherapeutics.
In a comparative study, a related triazole compound demonstrated an IC50 of 0.62 μM against human thymidylate synthase, indicating its potential as an effective anticancer agent .
Antimicrobial Activity
The triazole scaffold is well-known for its antimicrobial properties. Studies have indicated that compounds with this structure can exhibit potent activity against various pathogens:
- Bacterial Inhibition : Compounds similar to methyl 5-(triazole-thio) derivatives have shown MIC values lower than those of standard antibiotics like vancomycin and ciprofloxacin .
- Fungal Activity : The presence of the triazole group has been associated with antifungal efficacy against strains such as Candida albicans.
The biological activity of this compound is believed to stem from its ability to inhibit key enzymes involved in cancer cell proliferation and microbial growth. The triazole ring may interfere with the synthesis of nucleic acids or disrupt cellular signaling pathways.
Case Studies
Several case studies have documented the efficacy of similar compounds:
- Study on Indole-Triazole Derivatives : A series of indole-triazole compounds were synthesized and tested against various cancer cell lines. The most potent derivative showed an IC50 value of 0.47 μM against HepG2 cells .
- Antimicrobial Evaluation : A study focused on the antimicrobial properties of triazole derivatives revealed that modifications at specific positions significantly enhanced activity against MRSA strains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The compound’s structure shares key features with other 1,2,4-triazole derivatives, particularly in the triazole core and thioether linkage. Below is a comparative analysis of its structural analogs:
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., nitrile in 6s) increase reactivity, while bulky substituents (e.g., benzothiazole in 6s) enhance thermal stability .
- Conformational Flexibility: Analogous triazole derivatives exhibit conformational polymorphism, as seen in orthorhombic and monoclinic polymorphs of related compounds, which may influence solubility and bioavailability .
Key Observations :
- Antimicrobial Potency: Ethyl-substituted triazoles (e.g., 4a) show marked activity against P. aeruginosa, with MIC values as low as 31.25 µg/mL .
- Role of Indole and Furan Moieties : While direct data are lacking, indole-containing analogs (e.g., 5-(1H-indol-3-yl) substituents) are associated with enhanced interaction with biological targets due to aromatic stacking and hydrogen bonding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


